molecular formula C9H9N3O3 B3146252 (Z)-Oxido-[(2-oxo-1,3-oxazolidin-3-yl)imino]-phenylazanium CAS No. 59478-02-3

(Z)-Oxido-[(2-oxo-1,3-oxazolidin-3-yl)imino]-phenylazanium

Cat. No. B3146252
CAS RN: 59478-02-3
M. Wt: 207.19 g/mol
InChI Key: QOKROYWKMVTYGK-BENRWUELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-Oxido-[(2-oxo-1,3-oxazolidin-3-yl)imino]-phenylazanium, also known as Z-OOIP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

Scientific Research Applications

(Z)-Oxido-[(2-oxo-1,3-oxazolidin-3-yl)imino]-phenylazanium has been studied extensively for its potential applications in various scientific fields. In medicinal chemistry, this compound has been shown to exhibit potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. This compound has also been investigated for its potential as an anticancer agent, with promising results in preclinical studies.
In biochemistry, this compound has been shown to inhibit the activity of metalloproteases, enzymes that play a key role in various physiological processes, including tissue remodeling and inflammation. This compound has also been investigated for its potential as a fluorescent probe for imaging biological systems, due to its unique structural and photophysical properties.

Mechanism of Action

The mechanism of action of (Z)-Oxido-[(2-oxo-1,3-oxazolidin-3-yl)imino]-phenylazanium involves its ability to bind to the active site of metalloproteases, thereby inhibiting their activity. This compound has also been shown to disrupt bacterial cell wall synthesis, leading to bacterial death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antibacterial and anticancer activity, as well as the ability to inhibit metalloprotease activity. In addition, this compound has been shown to exhibit unique photophysical properties, making it a promising fluorescent probe for imaging biological systems.

Advantages and Limitations for Lab Experiments

One advantage of using (Z)-Oxido-[(2-oxo-1,3-oxazolidin-3-yl)imino]-phenylazanium in lab experiments is its potent antibacterial activity, which makes it a promising candidate for the development of new antibiotics. However, one limitation of using this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on (Z)-Oxido-[(2-oxo-1,3-oxazolidin-3-yl)imino]-phenylazanium. One area of interest is the development of new antibiotics based on the structure of this compound. Another area of interest is the development of this compound-based fluorescent probes for imaging biological systems. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.

properties

IUPAC Name

(Z)-oxido-[(2-oxo-1,3-oxazolidin-3-yl)imino]-phenylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c13-9-11(6-7-15-9)10-12(14)8-4-2-1-3-5-8/h1-5H,6-7H2/b12-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKROYWKMVTYGK-BENRWUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1N=[N+](C2=CC=CC=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(=O)N1/N=[N+](/C2=CC=CC=C2)\[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-Oxido-[(2-oxo-1,3-oxazolidin-3-yl)imino]-phenylazanium
Reactant of Route 2
(Z)-Oxido-[(2-oxo-1,3-oxazolidin-3-yl)imino]-phenylazanium
Reactant of Route 3
(Z)-Oxido-[(2-oxo-1,3-oxazolidin-3-yl)imino]-phenylazanium
Reactant of Route 4
(Z)-Oxido-[(2-oxo-1,3-oxazolidin-3-yl)imino]-phenylazanium
Reactant of Route 5
(Z)-Oxido-[(2-oxo-1,3-oxazolidin-3-yl)imino]-phenylazanium
Reactant of Route 6
(Z)-Oxido-[(2-oxo-1,3-oxazolidin-3-yl)imino]-phenylazanium

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